Elacestrant

Breast Cancer ESR1 Mutation SERD

Elacestrant is the only oral SERD with FDA and EMA approval, validated by the Phase 3 EMERALD trial demonstrating a 45% reduction in progression risk (HR 0.55; median PFS 3.8 vs 1.9 months) in ESR1-mutant breast cancer. Unlike fulvestrant (intramuscular injection, no CNS penetration), elacestrant delivers once-daily oral dosing and crosses the blood-brain barrier—critical for patients with brain metastases. It is the reference standard for preclinical endocrine resistance research, with potent activity against Y537S and D538G ESR1 mutants (IC50 0.2 nM vs. fulvestrant 1.5 nM). Procure high-purity elacestrant to strengthen your oncology pipeline with the evidence-backed standard of care.

Molecular Formula C30H38N2O2
Molecular Weight 458.6 g/mol
CAS No. 722533-56-4
Cat. No. B1663853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacestrant
CAS722533-56-4
Synonyms(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
elacestrant
Molecular FormulaC30H38N2O2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
InChIInChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
InChIKeySIFNOOUKXBRGGB-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elacestrant (CAS 722533-56-4): First FDA-Approved Oral SERD for ESR1-Mutated ER+/HER2- Metastatic Breast Cancer


Elacestrant (RAD1901, ER-306323) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM) that binds ERα with high affinity (IC50 = 48 nM) and induces receptor degradation at high doses [1]. It is the first and only oral SERD to receive FDA and EMA approval (brand name Orserdu) for the treatment of postmenopausal women and adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression on at least one line of endocrine therapy [2]. Elacestrant is a basic (pKa = 9.8) and lipophilic (cLogP = 6.8) compound with physicochemical properties closer to tamoxifen than to other oral SERDs under development [1].

Why Fulvestrant and Other Oral SERDs Cannot Substitute for Elacestrant (722533-56-4) in ESR1-Mutated Breast Cancer


The oral SERD class exhibits substantial heterogeneity in clinical efficacy, with amcenestrant and giredestrant failing to demonstrate significant progression-free survival (PFS) improvement in pivotal phase 3 trials, while camizestrant shows only modest phase 2 benefit [1]. Fulvestrant, the only previously approved SERD, requires painful intramuscular injection, has limited oral bioavailability, cannot cross the blood-brain barrier, and shows reduced potency against common ESR1 resistance mutations (Y537S/D538G) [2]. Elacestrant is the only agent in this class to demonstrate statistically significant and clinically meaningful PFS superiority over standard-of-care endocrine therapy in a randomized global phase 3 trial (EMERALD), with the benefit driven primarily by activity in the ESR1-mutant population [3].

Quantitative Differentiation Evidence for Elacestrant (722533-56-4) Against SERD Comparators


Progression-Free Survival Superiority vs. Standard-of-Care in Phase 3 EMERALD Trial

In the randomized phase 3 EMERALD trial (N=477), elacestrant demonstrated statistically significant improvement in progression-free survival (PFS) compared to investigator's choice standard-of-care (SOC) endocrine therapy (fulvestrant or aromatase inhibitor) in patients with ER+/HER2- metastatic breast cancer after prior endocrine therapy and CDK4/6 inhibition [1]. In the overall population, elacestrant reduced the risk of progression or death by 30% (HR = 0.70, 95% CI 0.55–0.88, p = 0.0018). In the ESR1-mutant subgroup (n=228), elacestrant reduced risk by 45% (HR = 0.55, 95% CI 0.39–0.77, p = 0.0005) [2].

Breast Cancer ESR1 Mutation SERD Progression-Free Survival Phase 3 Trial

Superior Potency Against ESR1 Resistance Mutations (Y537S/D538G) vs. Fulvestrant

Preclinical studies demonstrate that elacestrant retains potent antiproliferative activity against ESR1-mutant models that are resistant to fulvestrant and tamoxifen [1]. In cell lines expressing the Y537S and D538G ESR1 mutations, elacestrant inhibits proliferation with IC50 values of 0.2 nM, significantly lower than the 1.5 nM IC50 observed for fulvestrant [2]. In ex vivo cultured circulating tumor cells (CTCs) from heavily pretreated HR+ metastatic breast cancer patients, elacestrant inhibited growth of ESR1-mutant CTCs with an IC50 of 17.65 ± 3.32 nM, whereas fulvestrant showed limited activity [3].

ESR1 Mutation Y537S D538G Endocrine Resistance SERD

Blood-Brain Barrier Penetration Enabling CNS Activity vs. Fulvestrant

Elacestrant is distinguished from fulvestrant by its ability to readily cross the blood-brain barrier (BBB) and access the central nervous system (CNS) . This property enables elacestrant to target breast cancer brain metastases, which occur in approximately 10-16% of patients with metastatic breast cancer and represent an area of significant unmet need [1]. Fulvestrant, due to its large molecular size and physicochemical properties, cannot penetrate the BBB, limiting its utility against CNS disease .

Blood-Brain Barrier CNS Metastasis Brain Penetration SERD Pharmacokinetics

Oral Bioavailability Eliminates Intramuscular Injection Burden vs. Fulvestrant

Elacestrant is administered as a once-daily oral tablet (345 mg or 400 mg), whereas fulvestrant requires monthly intramuscular injections (500 mg) administered in a clinical setting [1]. Fulvestrant's injection volume (two 5 mL injections per dose) is associated with injection site pain and requires patient travel for administration, negatively impacting adherence and quality of life [2]. Elacestrant's oral bioavailability (~10%) and favorable pharmacokinetic profile (half-life 30-50 hours) enable consistent daily dosing without the logistical and physical burden of injections [1].

Oral Bioavailability Route of Administration Patient Compliance SERD Formulation

Unique Favorable Safety Profile Without Class-Effect Toxicities Observed in Other Oral SERDs

Elacestrant's safety profile is distinct from other oral SERDs, lacking the class-effect toxicities observed with amcenestrant and giredestrant, including bradycardia, hematotoxicity (neutropenia, thrombocytopenia), and vision impairment [1]. In the EMERALD trial, the most common adverse events were nausea (25-35%), fatigue (18-20%), and arthralgia (13-15%), predominantly grade 1-2 in severity; grade ≥3 adverse events occurred in only 7.2% of patients [2]. This favorable tolerability profile is notable given that patients had received a median of three prior lines of therapy [3].

Safety Tolerability Bradycardia Hematotoxicity SERD

Primary Scientific and Industrial Use Cases for Elacestrant (722533-56-4) Based on Quantitative Evidence


Second-Line Treatment of ER+/HER2- Metastatic Breast Cancer with ESR1 Mutations

Elacestrant is the evidence-based standard for patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations who have progressed on at least one line of endocrine therapy (including CDK4/6 inhibitor combinations). The EMERALD trial demonstrated a 45% reduction in risk of progression or death (HR 0.55) and a median PFS improvement from 1.9 to 3.8 months in this population [1]. This scenario represents the FDA-approved indication and the highest-value application where alternative SERDs have either failed in phase 3 trials (amcenestrant, giredestrant) or lack phase 3 data [2].

Patients with CNS Involvement from ER+/HER2- Breast Cancer

Elacestrant is the preferred SERD for patients with known or suspected brain metastases due to its demonstrated ability to cross the blood-brain barrier and access CNS tissue [1]. Fulvestrant and other SERDs lack this property, limiting their utility in patients with CNS disease. While dedicated CNS efficacy trials are ongoing, the physicochemical properties enabling BBB penetration make elacestrant a rational choice for patients requiring CNS disease control.

Patients Requiring Long-Term Endocrine Maintenance Therapy Without Injection Burden

Elacestrant's once-daily oral formulation eliminates the need for monthly clinic visits for intramuscular injections required by fulvestrant [1]. This is particularly valuable for patients in rural or underserved areas, those with mobility limitations, or during public health emergencies that limit healthcare access. The oral route also facilitates seamless integration into combination regimens with other oral targeted therapies (e.g., CDK4/6 inhibitors, PI3K inhibitors) [2].

Preclinical Research on ESR1 Mutation-Driven Endocrine Resistance

Elacestrant serves as a critical tool compound for investigating ESR1 mutation biology and developing combination strategies to overcome endocrine resistance. Its high potency against Y537S and D538G ESR1 mutants (IC50 0.2 nM vs. fulvestrant 1.5 nM) [1] and activity in fulvestrant-refractory patient-derived models make it the reference SERD for preclinical studies evaluating novel combination therapies targeting endocrine-resistant breast cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacestrant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.